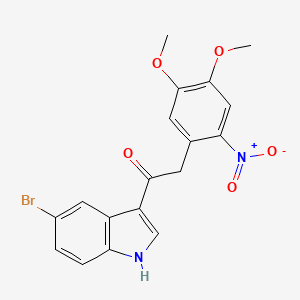

1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone

CAS No.: 94331-81-4

Cat. No.: VC18759543

Molecular Formula: C18H15BrN2O5

Molecular Weight: 419.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94331-81-4 |

|---|---|

| Molecular Formula | C18H15BrN2O5 |

| Molecular Weight | 419.2 g/mol |

| IUPAC Name | 1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone |

| Standard InChI | InChI=1S/C18H15BrN2O5/c1-25-17-6-10(15(21(23)24)8-18(17)26-2)5-16(22)13-9-20-14-4-3-11(19)7-12(13)14/h3-4,6-9,20H,5H2,1-2H3 |

| Standard InChI Key | PJVANYWTZZFVFV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C(=C1)CC(=O)C2=CNC3=C2C=C(C=C3)Br)[N+](=O)[O-])OC |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The molecule comprises two primary subunits:

-

5-Bromoindole moiety: A heterocyclic aromatic system with a bromine atom at the 5-position and an acetyl group at the 3-position.

-

4,5-Dimethoxy-2-nitrophenyl group: A benzene ring functionalized with methoxy groups at positions 4 and 5 and a nitro group at position 2, linked via an ethanone bridge.

The IUPAC name, 1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone, reflects this connectivity. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 419.2 g/mol |

| Canonical SMILES | COC1=C(C=C(C(=C1)CC(=O)C2=CNC3=C2C=C(C=C3)Br)N+[O-])OC |

| InChI Key | PJVANYWTZZFVFV-UHFFFAOYSA-N |

The presence of electron-withdrawing (nitro) and electron-donating (methoxy) groups creates a polarized electronic environment, potentially influencing reactivity and intermolecular interactions .

Spectroscopic and Computational Predictions

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous structures suggest characteristic signals:

-

NMR: Aromatic protons in the indole ring (δ 7.0–8.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and acetyl carbonyl (δ 2.5–3.0 ppm) .

-

IR: Stretching vibrations for nitro (), carbonyl (), and methoxy groups ().

Computational models predict moderate lipophilicity (LogP ≈ 2.29) and low aqueous solubility (0.0182 mg/mL), necessitating formulation strategies for biological testing .

Synthesis and Derivative Preparation

Retrosynthetic Analysis

The compound can be dissected into two precursors:

-

5-Bromoindole-3-carbaldehyde: Synthesized via Vilsmeier-Haack formulation of 5-bromoindole .

-

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Prepared by nitration of 3,4-dimethoxyacetophenone .

Coupling these subunits likely involves aldol condensation or nucleophilic acyl substitution, though explicit protocols remain undocumented.

1-(4,5-Dimethoxy-2-Nitrophenyl)Ethanone

A validated route employs nitration of 3,4-dimethoxyacetophenone with 98% HNO in dichloromethane at −10°C, yielding 89.4% product :

| Parameter | Value |

|---|---|

| Starting Material | 3,4-Dimethoxyacetophenone |

| Reagent | HNO (98%) |

| Solvent | Dichloromethane |

| Temperature | −10°C |

| Time | 2 hours |

| Yield | 89.4% |

This method’s success hinges on controlled nitration to avoid over-oxidation .

5-Bromoindole-3-Carbaldehyde

Methylation of 5-bromoindole-3-carbaldehyde using methyl iodide in acetonitrile with NaOH achieves 96% yield :

| Parameter | Value |

|---|---|

| Starting Material | 5-Bromoindole-3-carbaldehyde |

| Base | NaOH (powdered) |

| Alkylating Agent | Methyl iodide |

| Solvent | Acetonitrile |

| Time | 3 hours |

| Yield | 96% |

Research Gaps and Future Directions

Synthesis Optimization

Current challenges include:

-

Low yields in coupling steps (unreported for this compound).

-

Purification difficulties due to structural complexity.

Future work should explore:

-

Microwave-assisted synthesis to enhance reaction efficiency.

-

Enzymatic catalysis for regioselective functionalization.

Biological Screening

Priority assays include:

-

Cytotoxicity: Against NCI-60 cancer cell lines.

-

Antimicrobial activity: Using broth microdilution (MIC determinations).

Computational Modeling

DFT calculations could predict:

-

Electrostatic potential surfaces for reactivity hotspots.

-

ADMET profiles to guide preclinical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume